hepta-1,6-dien-4-amine hydrochloride
Description
Historical Context and Evolution of Research on Dienes and Allylic Amines
The study of dienes, hydrocarbons containing two carbon-carbon double bonds, has been a cornerstone of organic chemistry for over a century. nih.govpbworks.com Dienes are broadly classified into three categories based on the relative positions of their double bonds: conjugated dienes, where the double bonds are separated by a single bond; cumulated dienes (allenes), where the double bonds share a common carbon atom; and isolated or non-conjugated dienes, where the double bonds are separated by two or more single bonds. nih.govpbworks.com Hepta-1,6-dien-4-amine (B8797203) hydrochloride falls into the category of non-conjugated dienes. Historically, much of the research focus was on conjugated dienes due to their unique electronic properties and their participation in important reactions like the Diels-Alder cycloaddition. However, non-conjugated dienes have also garnered significant attention, particularly for their utility in reactions such as olefin metathesis and intramolecular cyclizations. nih.govbeilstein-journals.org
Parallel to the advancements in diene chemistry, the synthesis of allylic amines has undergone a dramatic evolution. incatt.nlnih.gov Allylic amines are critical structural motifs in a vast array of biologically active compounds and are versatile intermediates in synthesis. nih.govrsc.org Early methods for their preparation often involved multi-step sequences with harsh reagents. The development of transition metal-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, marked a significant leap forward. organic-chemistry.org More recently, research has focused on developing more atom-economical and efficient methods, including direct allylic C-H amination and multicomponent reactions that can assemble complex allylic amines from simple precursors in a single step. incatt.nlrsc.orgnih.gov The conceptual combination of a diene and an allylic amine into a single molecule like hepta-1,6-dien-4-amine represents a modern approach to creating versatile synthons for diversity-oriented synthesis.
Strategic Importance of Hepta-1,6-dien-4-amine Hydrochloride as a Synthetic Intermediate
The strategic value of this compound lies in its nature as a bifunctional building block, offering multiple reaction pathways for the synthesis of complex molecules. nih.gov The two terminal alkene functionalities can be envisioned to participate in a variety of transformations. For instance, ring-closing metathesis (RCM) could provide access to substituted piperidine (B6355638) derivatives, which are common scaffolds in many pharmaceuticals. The double bonds could also be selectively functionalized through reactions like hydroboration-oxidation to introduce hydroxyl groups, or through various polymerization techniques. vaia.com
The primary allylic amine moiety is also a key handle for synthetic elaboration. It can readily undergo N-alkylation, N-acylation, and sulfonylation to introduce a wide range of substituents. Furthermore, primary amines are excellent nucleophiles in transition metal-catalyzed cross-coupling reactions, allowing for the formation of C-N bonds with various partners. enamine.net The hydrochloride salt not only improves the compound's stability and solubility but also allows for the controlled release of the more reactive free amine by treatment with a base. This bifunctionality makes this compound a potentially powerful tool for the rapid construction of molecular complexity, a central goal in areas like medicinal chemistry and materials science. jocpr.comenamine.net
Physicochemical Properties of Hepta-1,6-dien-4-amine and Related Compounds
| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Density (g/mL at 25 °C) | Boiling Point (°C) | Refractive Index (n20/D) |
|---|
Data for Hepta-1,6-dien-4-amine is for the free base. Data for related compounds is provided for comparative purposes.
Overview of Current Research Trends and Unaddressed Challenges Pertaining to this compound
Current research in organic synthesis is heavily focused on the development of efficient and selective methods for the construction of complex molecules. In this context, the potential applications of this compound align with several modern trends. One such trend is the use of cascade or domino reactions, where a single synthetic operation triggers a series of bond-forming events. The bifunctional nature of this compound makes it an ideal candidate for designing such cascades, for example, a sequence involving an initial reaction at the amine followed by an intramolecular cyclization involving one or both of the alkene groups. nih.gov
Another significant area of contemporary research is the development of catalysts for the selective functionalization of C-H bonds. nih.gov The allylic C-H bonds in this compound are potential sites for direct functionalization, which would be a highly atom-economical way to introduce further complexity.
Despite its potential, the use of this compound is not without its challenges. A primary hurdle is chemoselectivity . With three reactive sites (two alkenes and an amine), achieving selective reaction at just one of these sites would require careful choice of reagents and reaction conditions. For instance, protecting the amine group would likely be necessary to perform selective transformations on the alkene moieties.
A second major challenge lies in regioselectivity and stereoselectivity . For any reaction involving the allylic system, controlling the position of the new bond and the resulting stereochemistry would be crucial, especially in the context of synthesizing chiral molecules for pharmaceutical applications.
Finally, the apparent lack of extensive literature on this compound suggests that its synthesis may not be trivial. A plausible retrosynthetic analysis would suggest disconnection to an appropriate electrophile and an allyl nucleophile, or a related strategy. However, the development of a scalable and efficient synthesis would be a necessary first step to unlocking its full potential as a synthetic intermediate. Overcoming these challenges through the development of novel synthetic methodologies will be key to realizing the promise of this and other multifunctional building blocks in advanced organic chemistry research.
Structure
3D Structure of Parent
Properties
CAS No. |
2624137-86-4 |
|---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.64 g/mol |
IUPAC Name |
hepta-1,6-dien-4-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-3-5-7(8)6-4-2;/h3-4,7H,1-2,5-6,8H2;1H |
InChI Key |
MJSWTYJTINTJME-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hepta 1,6 Dien 4 Amine Hydrochloride and Its Structural Analogs
Convergent and Divergent Synthetic Routes for Hepta-1,6-dien-4-amine (B8797203) Hydrochloride
Convergent and divergent strategies offer flexible and efficient pathways to hepta-1,6-dien-4-amine hydrochloride and related structures. These methods often involve the assembly of key fragments in a controlled manner, allowing for the introduction of structural diversity.
Multi-component Coupling Strategies
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the starting materials. organic-chemistry.orgfrontiersin.org These reactions are advantageous for their atom economy, reduced number of purification steps, and the ability to generate molecular diversity quickly. frontiersin.org
For the synthesis of dienylamines, MCRs can be designed to bring together an amine, an aldehyde, and an alkyne, a process known as the A3 coupling reaction. nih.gov A notable example is the copper-catalyzed three-component coupling of alkynylsilanes, aldehydes, and amines, which yields a variety of propargyl amine derivatives. organic-chemistry.org This methodology can be adapted to produce 1,6-diyne derivatives through a domino-type double coupling reaction. organic-chemistry.org While direct multi-component synthesis of hepta-1,6-dien-4-amine is not explicitly detailed, the principles of MCRs provide a framework for its potential one-pot synthesis. For instance, a strategy could involve the coupling of an amine, formaldehyde, and two equivalents of an appropriate alkyne. nih.govorganic-chemistry.org
| Reaction Name | Reactants | Product Type | Catalyst/Conditions |
| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | β-Amino carbonyl compound | Acid or Base Catalysis |
| Strecker Synthesis | Aldehyde/Ketone, Amine, Cyanide | α-Amino nitrile | |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide | Polar Solvents |
| A3 Coupling | Aldehyde, Amine, Terminal Alkyne | Propargylamine | Metal Catalyst (e.g., Copper) |
The development of metal-free MCRs is also a growing area of interest, offering more sustainable synthetic routes. nih.govchemrxiv.org These approaches often rely on the in situ formation of reactive intermediates, such as enamines, which then participate in subsequent coupling reactions. nih.govchemrxiv.org
Preparation from Dienol Precursors via Amine Functionalization
The synthesis of dienylamines can be achieved through the functionalization of dienol precursors. This approach involves the conversion of a hydroxyl group in a dienol to an amine functionality. A common method is the dehydrative allylation of an allyl alcohol with an amine in the presence of a solid catalyst, such as MoO3/TiO2. organic-chemistry.org This method is advantageous as the catalyst can often be reused. organic-chemistry.org
Another strategy involves the use of a palladium catalyst with a phosphine-borane ligand for the direct allylic amination of allylic alcohols with secondary amines. organic-chemistry.org This reaction can be performed at room temperature with short reaction times. organic-chemistry.org The use of aqueous ammonia (B1221849) in palladium-catalyzed allylic amination has also been shown to be effective for preparing primary amines. organic-chemistry.org
Approaches Involving Allylation Reactions with Amines or Precursors
Allylation of amines is a direct method for the synthesis of allylic amines. libretexts.org This can be achieved through the SN2 reaction of alkyl halides with amines, although this method can lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. libretexts.org A more controlled approach involves the reaction of an alkyl halide with sodium azide (B81097) to form an alkyl azide, which is then reduced to the primary amine. libretexts.org
Reductive amination of aldehydes and ketones provides another route to various amines. libretexts.org This two-step process involves the initial formation of an imine, followed by reduction to the corresponding amine. libretexts.org
Recent advancements have focused on the direct C-H amination of alkenes. nih.gov A dual-catalytic system involving visible-light photoredox catalysis and cobalt catalysis enables the direct amination of allylic C-H bonds of terminal alkenes with primary and secondary amines. nih.gov This method provides branched allylic amines with high regioselectivity. nih.gov An electrochemical approach has also been developed for the synthesis of aliphatic allylic amines by coupling secondary amines with unactivated alkenes. researchgate.net This method proceeds through the electrochemical generation of an electrophilic adduct between thianthrene (B1682798) and the alkene. researchgate.net
Stereoselective Synthesis of Chiral Hepta-1,6-dien-4-amine Derivatives
The development of stereoselective methods for the synthesis of chiral amines is of great importance due to their prevalence in biologically active molecules. osi.lv
Asymmetric Catalysis in Diene-Amine Synthesis
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral amines. nih.gov Organocatalysis, in particular, has emerged as a significant field, with chiral catalysts like proline and its derivatives being used in various transformations. youtube.com For instance, proline can catalyze asymmetric aldol (B89426) reactions by forming a chiral enamine intermediate. youtube.com
Transition metal catalysis is also widely employed for the asymmetric synthesis of amines. Chiral nickel catalysts have been used for the enantioconvergent coupling of alkylzinc reagents with racemic α-phthalimido alkyl chlorides or N-hydroxyphthalimide esters of protected α-amino acids to produce protected dialkyl carbinamines. nih.gov
In the context of diene-amine synthesis, catalytic asymmetric 1,6-conjugate additions of propargyl and allyl groups to acyclic dienoates can be achieved with high selectivity using an organocopper catalyst. nih.gov This method allows for the formation of products with high diastereomeric and enantiomeric ratios. nih.gov
| Catalyst Type | Reaction | Chiral Ligand/Auxiliary |
| Organocatalyst | Asymmetric Aldol Reaction | Proline |
| Transition Metal (Nickel) | Enantioconvergent Alkyl-Alkyl Coupling | Chiral Diamine Ligand |
| Transition Metal (Copper) | Asymmetric 1,6-Conjugate Addition | Chiral NHC Ligand |
| Transition Metal (Iridium/Ruthenium) | Asymmetric Reductive Amination | Chiral Diphosphine Ligand |
Diastereoselective Control in Functionalization Reactions
Diastereoselective synthesis aims to control the formation of one diastereomer over another. youtube.com This can be achieved by using a chiral substrate, a chiral reagent, or a chiral auxiliary. osi.lvscispace.com
The use of chiral auxiliaries, such as Ellman's tert-butanesulfinamide, is a well-established method for the stereoselective synthesis of chiral amines. osi.lv The chiral auxiliary is attached to the nitrogen atom, directing the stereochemical outcome of subsequent reactions, and can be removed later in the synthetic sequence. osi.lv
Diastereoselective control in the functionalization of existing chiral molecules is also a key strategy. For example, the diastereoselective reduction of enantiopure N-tert-butanesulfinylketimines can provide access to 1,3-diamines with high diastereoselectivity. osi.lv Similarly, the diastereoselective synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones has been reported, which can then be used to synthesize 3-aryl-1,3-aminoalcohols. ugent.be
Green Chemistry Approaches and Sustainable Synthesis Protocols
In recent years, the principles of green chemistry have become integral to the development of new synthetic routes, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and employing catalytic over stoichiometric reagents. The synthesis of allylic and dienyl amines, including structures like hepta-1,6-dien-4-amine, is an area where such advancements are particularly relevant.
Modern sustainable approaches to synthesizing allylic amines often focus on catalytic, multicomponent reactions that enhance atom economy and reduce the number of synthetic steps. rsc.orgsciforum.net One such strategy involves the nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides, which offers an environmentally friendly and modular protocol for constructing complex allylic amines. rsc.org This method utilizes readily available starting materials and an inexpensive nickel(II) salt, presenting a significant practical advantage. rsc.org
The use of novel solvent systems is another hallmark of green synthetic protocols. Deep eutectic solvents (DESs) and protic ionic liquids (PILs) have emerged as promising green alternatives to traditional volatile organic solvents. sciforum.netrsc.org For instance, the direct allylic alkylation of anilines and other nucleophiles with allylic alcohols can be achieved at room temperature using a sustainable deep eutectic solvent composed of choline (B1196258) chloride and lactic acid. rsc.org This approach provides excellent yields and is considered an appealing green alternative to other methods that may require higher temperatures or metal catalysts. rsc.org Similarly, protic ionic liquids can act as both the catalyst and the reaction medium, facilitating the synthesis of allylic amines under milder conditions. sciforum.net
Catalysis with earth-abundant metals is another key area of development. Molybdenum complexes, for example, have been used to catalyze the efficient allylic amination of allyl alcohols. organic-chemistry.org This method is noted for its simplicity and economic viability. organic-chemistry.org Furthermore, gold-catalyzed decarboxylative amination of allylic N-tosylcarbamates in water represents an efficient and environmentally benign protocol for synthesizing N-tosyl allylic amines. organic-chemistry.org
These green methodologies, while often demonstrated on a range of substrates, provide a clear framework for developing a sustainable synthesis of this compound. The core structure, a 1,6-diene with a central amine, is amenable to formation via multicomponent strategies or by functionalization of a corresponding alcohol precursor, such as hepta-1,6-dien-4-ol (B1294630), using these greener catalytic systems. A related Prins-Ritter reaction sequence starting from hepta-1,6-dien-4-ol has been shown to be effective under green, solvent-free conditions using catalysts like phosphomolybdic acid. researchgate.net
Table 1: Comparison of Green Catalytic Systems for Allylic Amine Synthesis
| Catalytic System | Key Features | Substrates | Reaction Conditions | Reference |
|---|---|---|---|---|
| Nickel/Lewis Acid | Multicomponent coupling, inexpensive catalyst | Alkenes, aldehydes, amides | Mild conditions, broad functional group tolerance | rsc.org |
| Choline Chloride/Lactic Acid (DES) | Metal-free, sustainable solvent | Allylic alcohols, anilines | Room temperature | rsc.org |
| Protic Ionic Liquids (PILs) | Dual catalyst and solvent | Conjugated dienes, amines | 50 °C, atmospheric pressure | sciforum.net |
| Molybdenum (MoO3/TiO2) | Reusable solid catalyst | Allyl alcohols, amines | Not specified | organic-chemistry.org |
| Gold(I) | Decarboxylative amination | Allylic N-tosylcarbamates | H2O as solvent | organic-chemistry.org |
Scale-up Considerations for Laboratory to Preparative Synthesis
The transition from a laboratory-scale synthesis to a preparative or industrial scale introduces a new set of challenges, including reagent cost, reaction safety, product purification, and process efficiency. For a compound like this compound, a successful scale-up would necessitate a robust and reproducible synthetic route.
Several of the aforementioned green and sustainable methods have demonstrated promise for scalability. For instance, a nickel-catalyzed multicomponent coupling for allylic amine synthesis was successfully demonstrated on a gram-scale, indicating its potential for larger-scale preparations. rsc.org Similarly, a molybdenum-catalyzed allylic amination was noted for its practicality in an efficient, scaled-up synthesis of several drug molecules. organic-chemistry.org Copper-catalyzed asymmetric yne-allylic amination has also been successfully scaled up to the gram-scale without a loss in yield or enantioselectivity, highlighting its practicality. acs.org
When considering the scale-up of a synthesis for this compound, several factors must be optimized:
Catalyst Loading and Cost: While catalytic methods are preferred, the cost and availability of the metal and ligands can be a limiting factor on a large scale. Minimizing catalyst loading without compromising reaction efficiency is crucial. The use of inexpensive and earth-abundant metals like nickel or molybdenum is advantageous. rsc.orgorganic-chemistry.org
Solvent and Reagent Management: The use of green solvents like water, deep eutectic solvents, or ionic liquids can simplify waste management and reduce environmental impact. sciforum.netrsc.orgorganic-chemistry.org However, the recovery and reuse of these solvents on a large scale must be efficient to be economically viable.
Reaction Conditions: Reactions that proceed under mild conditions (e.g., room temperature and atmospheric pressure) are generally safer and require less energy, making them more suitable for scale-up. rsc.org Exothermic reactions, which may be easily controlled in the lab, can pose significant safety risks on a larger scale and require careful thermal management.
Purification: Chromatographic purification, which is common in the laboratory, is often impractical and costly for large-scale production. Developing a synthesis that yields a product that can be purified by crystallization or distillation is highly desirable. The hydrochloride salt form of the target compound suggests that crystallization could be a viable purification strategy.
Process Robustness: The chosen synthetic route must be tolerant to minor variations in reaction conditions and reagent quality to ensure consistent yield and purity on a preparative scale.
The synthesis of related dienamine structures often involves the condensation of an aldehyde or ketone with an amine, sometimes in the presence of a catalyst like TiCl₄. rsc.org While effective, the use of stoichiometric, moisture-sensitive reagents like TiCl₄ can be problematic on a large scale, necessitating careful handling and generating significant waste. Therefore, catalytic and more environmentally benign methods are preferable for the preparative synthesis of this compound.
Table 2: Key Considerations for Scale-up of Amine Synthesis
| Factor | Laboratory Scale | Preparative Scale | Rationale |
|---|---|---|---|
| Purification | Column Chromatography | Crystallization, Distillation | Cost and efficiency |
| Reagents | Stoichiometric reagents may be used | Catalytic, inexpensive reagents preferred | Cost, safety, and waste reduction |
| Solvents | Variety of organic solvents | Green, recoverable solvents | Environmental impact and cost |
| Safety | Manageable exotherms | Requires careful thermal management | Prevention of runaway reactions |
| Robustness | High purity reagents often used | Must tolerate some variability | Ensures consistent production |
In Depth Spectroscopic and Structural Elucidation Studies of Hepta 1,6 Dien 4 Amine Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Connectivity
NMR spectroscopy would be the primary tool for elucidating the molecular structure of hepta-1,6-dien-4-amine (B8797203) hydrochloride in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to establish the connectivity of the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the vinyl protons (=CH and =CH₂), the allylic protons (-CH₂-CH=), the methine proton at the chiral center (-CH(NH₃⁺)-), and the protons of the ammonium (B1175870) group (-NH₃⁺). The chemical shifts and coupling constants would provide information about the electronic environment and dihedral angles between adjacent protons.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for the seven carbon atoms in the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the double bonds and the sp³-hybridized carbons of the aliphatic chain.
Hypothetical ¹H and ¹³C NMR Data for Hepta-1,6-dien-4-amine Hydrochloride
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1, 7 | 5.10 - 5.30 (m) | 118.0 |
| 2, 6 | 5.80 - 5.95 (m) | 134.0 |
| 3, 5 | 2.40 - 2.55 (m) | 40.0 |
| 4 | 3.50 - 3.65 (m) | 55.0 |
| -NH₃⁺ | 8.0 - 9.0 (br s) | - |
Advanced 2D NMR Techniques (COSY, HMQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between adjacent protons, such as the vinyl and allylic protons.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY would identify protons that are close in space, which is essential for determining the preferred conformation of the molecule in solution.
Variable Temperature NMR Studies for Dynamic Processes
Variable temperature NMR studies could provide insights into any dynamic processes occurring in the molecule, such as conformational changes or restricted bond rotations. Changes in the NMR spectra as a function of temperature could be analyzed to determine the energetic barriers for these processes.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
FT-IR and Raman spectroscopy would be used to identify the functional groups present in this compound.
FT-IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the ammonium group (around 3000-3200 cm⁻¹), C-H stretching of the vinyl and alkyl groups (around 2850-3100 cm⁻¹), C=C stretching of the alkene groups (around 1640 cm⁻¹), and N-H bending vibrations (around 1500-1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching vibrations, which are often weak in the IR spectrum.
Hypothetical Vibrational Spectroscopy Data for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
| N-H Stretch | 3000 - 3200 (broad) | - |
| C-H Stretch (sp²) | 3050 - 3100 | 3050 - 3100 |
| C-H Stretch (sp³) | 2850 - 2960 | 2850 - 2960 |
| C=C Stretch | 1640 | 1645 (strong) |
| N-H Bend | 1500 - 1600 | - |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
HRMS would be employed to determine the exact mass of the molecular ion, which would confirm the elemental composition and molecular formula (C₇H₁₄N⁺ for the cation). The fragmentation pattern observed in the mass spectrum would provide additional structural information, as the molecule would break apart in a predictable manner upon ionization.
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, as well as information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride anion.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analogs
Since this compound is a chiral molecule (due to the stereocenter at C4), its enantiomers could be distinguished using chiroptical techniques like CD and ORD spectroscopy. These methods measure the differential absorption and rotation of plane-polarized light by the chiral molecule. If the individual enantiomers were isolated, their CD and ORD spectra would be mirror images, and these techniques could be used to determine the absolute configuration of a given sample.
Mechanistic Investigations of Chemical Transformations Involving Hepta 1,6 Dien 4 Amine Hydrochloride
Elucidation of Reaction Pathways in Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. Hepta-1,6-dien-4-amine (B8797203) hydrochloride, with its two π-systems, can theoretically participate in several types of cycloadditions.
Diels-Alder and Related [4+2] Cycloadditions
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. acs.orgwikipedia.orglibretexts.orgjove.com In its native state, hepta-1,6-dien-4-amine is a non-conjugated diene and therefore not a direct substrate for a classical Diels-Alder reaction. However, isomerization to a conjugated diene, such as hepta-1,5-dien-4-amine, could potentially enable its participation in such reactions. The presence of the amine group, an electron-donating substituent, would activate the resulting conjugated diene for reaction with electron-deficient dienophiles. praxilabs.comlibretexts.org
Mechanistically, the Diels-Alder reaction proceeds through a cyclic transition state where the highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile. jove.com The reaction is typically thermally allowed and stereospecific, with the stereochemistry of the reactants being retained in the product. wikipedia.orgjove.com In the context of an isomerized hepta-1,6-dien-4-amine, the reaction with a dienophile like maleic anhydride (B1165640) would be expected to proceed via an endo transition state due to favorable secondary orbital interactions, leading to a specific stereochemical outcome in the resulting cyclohexene (B86901) product. wikipedia.org
Computational studies on similar systems have shown that the reaction can sometimes proceed through a stepwise mechanism involving a zwitterionic intermediate, especially with highly polarized reactants. acs.org The presence of a protonated amine in hepta-1,6-dien-4-amine hydrochloride could influence the electronic properties of the diene system and potentially alter the reaction pathway.
Furthermore, the amine functionality could act as an internal Lewis base, or in its protonated form, as a Brønsted acid catalyst, potentially influencing the rate and selectivity of the cycloaddition. Lewis acid catalysis is known to accelerate Diels-Alder reactions by lowering the LUMO energy of the dienophile. acs.org
| Reactant Class | Potential Reaction with Isomerized Hepta-1,6-dien-4-amine | Mechanistic Feature |
| Electron-deficient alkenes | Normal-electron-demand Diels-Alder | Concerted [4+2] cycloaddition |
| Electron-rich alkenes | Inverse-electron-demand Diels-Alder (less likely) | Requires an electron-deficient diene |
| Alkynes | Formation of a cyclohexadiene ring | Similar to alkene dienophiles |
Photochemical and Thermal [2+2] Cycloadditions
[2+2] cycloadditions, which form four-membered rings, can occur either photochemically or thermally. libretexts.org Thermally, the concerted suprafacial-suprafacial addition is symmetry forbidden, but stepwise radical or ionic mechanisms can occur, particularly with activated alkenes like allenes or fluoroalkenes. libretexts.orgacs.org For this compound, an intramolecular thermal [2+2] cycloaddition between the two alkene moieties is unlikely to be a major pathway due to the high energy of the forbidden transition state and the lack of significant ground-state activation of the simple terminal alkenes. However, intermolecular thermal [2+2] cycloadditions with highly reactive partners cannot be entirely ruled out. researchgate.net
Photochemical [2+2] cycloadditions, on the other hand, are symmetry-allowed processes. youtube.comnih.govyoutube.com Upon absorption of UV light, one of the alkene moieties in this compound can be excited to its first triplet state. This excited state can then react with the ground-state alkene of another molecule in a stepwise fashion, proceeding through a 1,4-diradical intermediate to form a cyclobutane (B1203170) ring. acs.orgacs.org Intramolecular photochemical [2+2] cycloaddition is also a possibility, which would lead to the formation of a bicyclo[3.1.1]heptane derivative. The regioselectivity of such a reaction would be influenced by the stability of the intermediate diradical.
The presence of the amine group could influence the photochemical process. Amines can act as photosensitizers or be involved in photoinduced electron transfer (PET) processes, which could open up alternative reaction pathways. acs.org
| Reaction Type | Conditions | Key Intermediate | Potential Product with Hepta-1,6-dien-4-amine |
| Thermal [2+2] | High Temperature | Diradical or Zwitterion (stepwise) | Low probability of intramolecular reaction |
| Photochemical [2+2] | UV Light | Triplet excited state, 1,4-diradical | Bicyclo[3.1.1]heptane derivative (intramolecular) |
Intramolecular Cyclizations and Cascade Reactions
The structure of hepta-1,6-dien-4-amine is well-suited for intramolecular cyclization reactions, which are often kinetically favored over their intermolecular counterparts due to proximity effects. wikipedia.org
One important class of such reactions is intramolecular hydroamination, where the N-H bond adds across one of the double bonds. This reaction can be catalyzed by organolanthanide complexes and proceeds via the insertion of the C=C bond into the metal-nitrogen bond, forming a metallacyclic intermediate. acs.orgnih.gov Subsequent protonolysis releases the cyclized product, which would be a substituted piperidine (B6355638) or pyrrolidine (B122466), depending on the regioselectivity of the addition. Kinetic studies have shown that these reactions are often first-order in catalyst and zero-order in the amino-diene substrate, with the C-C bond insertion being the rate-limiting step. nih.gov The presence of a conjugated diene system in an isomerized form of the substrate has been shown to significantly accelerate the reaction rate compared to simple aminoalkenes. acs.orgacs.org
Cascade reactions, where a single event triggers a sequence of bond-forming reactions, are also plausible. For instance, the formation of a dienamine from the amine and a suitable carbonyl compound could initiate an intramolecular Diels-Alder reaction if the carbonyl compound also contains a dienophile. researchgate.netresearchgate.net Alternatively, a palladium-catalyzed cascade involving a Tsuji-Trost type reaction followed by an intramolecular Diels-Alder cycloaddition has been demonstrated for similar systems, leading to complex polycyclic amines. acs.org Gold-catalyzed cascade reactions of related diyne-enes with amines have also been reported to form dihydropyridines. nih.gov Another possibility is an amination-cyclization cascade, where an initial intermolecular amination is followed by an intramolecular cyclization to yield heterocyclic products like iminosugars from related substrates. nih.gov
Exploration of Radical Reaction Mechanisms
The allylic positions in hepta-1,6-dien-4-amine (the C-3 and C-5 hydrogens) are susceptible to abstraction by radical initiators, leading to the formation of a resonance-stabilized allylic radical. This intermediate can then undergo a variety of transformations.
A prominent reaction pathway is radical cyclization. The 5-hexenyl radical, a related system, is known to undergo a kinetically favored 5-exo-trig cyclization to form a five-membered ring. libretexts.org By analogy, the radical formed from hepta-1,6-dien-4-amine could undergo a 5-exo-trig cyclization to generate a substituted cyclopentylmethyl radical, which can then be trapped by a hydrogen donor. acs.org Alternatively, a 6-endo-trig cyclization to form a six-membered ring is also possible, though often slower. libretexts.org The regioselectivity of these radical cyclizations can be influenced by the substitution pattern on the diene and the nature of the radical initiator. rsc.orgrsc.org For instance, sulfonyl radicals have been used to initiate addition-cyclization reactions of 4-aza-1,6-heptadienes, leading to functionalized pyrrolidine systems. capes.gov.br
Furthermore, the amine functionality itself can direct radical reactions. Thiyl radicals can mediate the isomerization of allylic amines to enamines via a hydrogen abstraction/addition mechanism. acs.org Cobalt-based metalloradical catalysis has been employed for the convergent radical amination of allylic C-H bonds with organic azides, providing a pathway to chiral allylic amines. researchgate.netnature.com This suggests that under appropriate conditions, the allylic C-H bonds in this compound could be targeted for functionalization.
Mechanistic Studies of Functional Group Transformations at the Amine and Alkene Moieties
The amine and alkene groups in this compound are reactive sites for various functional group transformations. solubilityofthings.comresearchgate.net
Allylic amination reactions offer a direct route to functionalize the alkene moieties. nih.govorganic-chemistry.org For instance, palladium-catalyzed allylic amination, such as the Tsuji-Trost reaction, could be employed to introduce a variety of nitrogen nucleophiles at the allylic positions. organic-chemistry.org Molybdenum-catalyzed allylic amination of allyl alcohols provides another route to allylic amines and has shown good regioselectivity. organic-chemistry.org The mechanism of these transformations often involves the formation of a π-allyl metal complex intermediate. researchgate.net
The amine group can be transformed into other functionalities. For example, it can be acylated to form amides, which can then direct further reactions. Stabilized 2-amido-1,3-dienes have been shown to participate in intramolecular Diels-Alder reactions. nih.gov The amine can also be involved in isomerization reactions. Base-catalyzed stereospecific isomerization of allylic amines can lead to the formation of chiral enamine or imine intermediates, which are valuable synthetic building blocks. whiterose.ac.uk
Kinetic Studies and Reaction Rate Determinants
The rates of the various reactions involving this compound are governed by several factors.
In cycloaddition reactions, the rate is highly dependent on the electronic nature of the reactants. For Diels-Alder reactions, the rate is enhanced by a smaller energy gap between the HOMO of the diene and the LUMO of the dienophile. jove.comrsc.org Therefore, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. praxilabs.comlibretexts.org Kinetic studies of Diels-Alder reactions involving 1-alkoxy-1-amino-1,3-butadienes have provided quantitative data on the effect of substituents on the reaction rate. For example, the second-order rate constant for the reaction of a doubly activated diene with diethyl fumarate (B1241708) was found to be significantly higher than that of a singly activated diene. nih.gov Activation parameters, such as activation energy (Ea), can provide further insight into the reaction mechanism. nih.gov
For intramolecular reactions, the length and nature of the tether connecting the reacting groups play a crucial role in determining the reaction rate. wikipedia.orgacs.org The formation of five- and six-membered rings is generally kinetically favored due to a favorable balance of enthalpic and entropic factors. wikipedia.org In the case of intramolecular hydroamination, kinetic studies have revealed that the rate-determining step is often the insertion of the alkene into the metal-nitrogen bond, and the reaction can exhibit zero-order kinetics with respect to the substrate concentration. acs.orgnih.gov
In radical cyclizations, the concentration of the hydrogen donor can be a key rate determinant. libretexts.org Low concentrations of a hydrogen donor can allow for reversible cyclization and rearrangement to a thermodynamically more stable product, whereas high concentrations can lead to rapid trapping of the kinetically favored product. libretexts.org
| Reaction Type | Key Rate Determinants |
| Diels-Alder Cycloaddition | HOMO-LUMO energy gap, substituent electronic effects, solvent polarity, Lewis acid catalysis |
| Intramolecular Hydroamination | Catalyst concentration, nature of the metal and ligands, tether length |
| Radical Cyclization | Concentration of radical initiator and hydrogen donor, stability of radical intermediates |
Computational and Theoretical Chemistry Applied to Hepta 1,6 Dien 4 Amine Hydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net By approximating the many-electron wavefunction using the electron density, DFT methods can accurately calculate molecular geometries, energies, and properties related to reactivity. For a molecule like hepta-1,6-dien-4-amine (B8797203) hydrochloride, a common approach would involve using a hybrid functional, such as B3LYP, which combines exact Hartree-Fock exchange with DFT exchange-correlation functionals. inpressco.comacs.org This is typically paired with a Pople-style basis set like 6-31G(d,p) to provide a good description of the electron distribution, including polarization functions on heavy atoms (d) and hydrogen atoms (p). inpressco.comacs.org
The flexibility of hepta-1,6-dien-4-amine hydrochloride arises from the rotation around several single bonds. Understanding the molecule's preferred three-dimensional structures, or conformers, is crucial as these can significantly influence its physical properties and chemical reactivity. A conformational search can be performed by systematically rotating the key dihedral angles: C3-C4, C4-C5, and the C-N bonds.
DFT calculations at the B3LYP/6-31G(d,p) level of theory would be used to perform a full geometry optimization for each starting conformation. researchgate.net The resulting energies allow for the construction of a potential energy surface, identifying the low-energy minima that represent stable conformers. Steric hindrance between the two allyl groups and the orientation of the ammonium (B1175870) cation relative to the carbon backbone are expected to be the primary factors determining conformational stability.
Table 1: Hypothetical Relative Energies of this compound Conformers
This interactive table presents the calculated relative energies for a selection of plausible conformers. The global minimum is set as the reference energy (0.00 kcal/mol).
| Conformer ID | Description of Allyl Group Orientation | Relative Energy (kcal/mol) |
| Conf-1 | Anti, Anti | 0.00 |
| Conf-2 | Anti, Gauche | 1.25 |
| Conf-3 | Gauche, Gauche | 2.78 |
| Conf-4 | Syn, Anti | 5.60 |
DFT is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). acs.orgacs.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction pathway. For hepta-1,6-dien-4-amine, a potential reaction of interest is an intramolecular electrophilic addition, where one of the alkene groups attacks the other, potentially facilitated by a catalyst, leading to a cyclic product.
To model this, a transition state search algorithm (e.g., Berny optimization to a saddle point) would be employed. rsc.org The calculation would identify the TS structure and its energy. The energy difference between the transition state and the reactant conformer provides the activation energy barrier (Ea), a key determinant of the reaction rate. rsc.orgrsc.org Comparing the activation barriers for different possible cyclization pathways (e.g., forming a five-membered vs. a six-membered ring) can predict the major product.
Table 2: Hypothetical DFT-Calculated Activation Barriers for a Cyclization Reaction
This table shows a hypothetical comparison of the activation energy for the intramolecular cyclization of this compound.
| Reaction Pathway | Reactant | Activation Energy (Ea) (kcal/mol) |
| Intramolecular Cyclization | Hepta-1,6-dien-4-amine HCl | 35.8 |
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity. schrodinger.com The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scispace.com The energy gap between the HOMO and LUMO is an indicator of chemical stability; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, the protonation of the amine group localizes the nitrogen lone pair, making it unavailable as a high-energy electron source. Therefore, the HOMO is expected to be a π-orbital localized on the C=C double bonds. The LUMO would likely be a σ*-antibonding orbital associated with the C-N or C-H bonds. Analysis of the FMOs can predict the most likely sites for nucleophilic or electrophilic attack.
Table 3: Hypothetical Frontier Molecular Orbital Energies
This table presents the calculated energies of the HOMO, LUMO, and the resulting energy gap for this compound, calculated at the B3LYP/6-31G(d,p) level.
| Molecular Orbital | Energy (eV) |
| HOMO | -7.25 |
| LUMO | 0.85 |
| HOMO-LUMO Gap (ΔE) | 8.10 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. ulisboa.pt MD solves Newton's equations of motion for a system of atoms, providing insight into conformational changes and intermolecular interactions. nih.gov
An MD simulation of this compound would typically be performed in a periodic box of explicit solvent, such as water, to mimic solution-phase conditions. nih.gov This allows for the study of how the molecule interacts with its environment, including the formation and breaking of hydrogen bonds between the ammonium group (-NH3+), the chloride counter-ion (Cl-), and surrounding water molecules. The simulation would also provide a more exhaustive sampling of the conformational landscape than static DFT calculations alone, potentially revealing important transient structures.
Table 4: Typical Parameters for an MD Simulation
This table outlines a set of typical parameters for conducting an all-atom MD simulation of the target compound in an aqueous environment.
| Parameter | Value/Description |
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations) |
| Solvent Model | TIP3P Water |
| System | 1 molecule of Hepta-1,6-dien-4-amine HCl in a 40Å x 40Å x 40Å box of water |
| Temperature | 298 K (controlled by Nosé-Hoover thermostat) |
| Pressure | 1 atm (controlled by Parrinello-Rahman barostat) |
| Simulation Time | 100 nanoseconds |
| Time Step | 2 femtoseconds |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with a specific property or activity. wikipedia.org While often used for biological activity, QSAR can also model chemical reactivity or physical interactions. nih.govfrontiersin.org
A hypothetical QSAR study could be developed for a series of derivatives of hepta-1,6-dien-4-amine. For this, a specific chemical property, such as the reaction rate for an addition reaction to the double bonds, would be the "activity." A set of derivatives would be created in silico by adding different substituents to the molecular backbone. For each derivative, a range of molecular descriptors (e.g., electronic descriptors like Hammett constants, steric descriptors like molar volume, and topological indices) would be calculated. nih.gov Using multiple linear regression or other machine learning methods, a mathematical equation would be derived that links the descriptors to the reactivity.
Table 5: Hypothetical QSAR Model for Reactivity of Hepta-1,6-dien-4-amine Derivatives
This table presents a hypothetical linear QSAR model for predicting a reactivity metric (log(k)).
| Dependent Variable | QSAR Equation | Statistical Parameters |
| Reactivity (log(k)) | log(k) = 0.52 * σ + 0.15 * Es - 0.08 | R² = 0.91, Q² = 0.85 |
Where σ represents the Hammett electronic parameter and Es is the Taft steric parameter of a substituent.
Prediction and Validation of Spectroscopic Parameters
Computational chemistry provides invaluable tools for predicting spectroscopic data, which can be used to validate experimentally determined structures. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.netyoutube.com
By calculating the NMR shielding tensors for each atom in a given conformer of this compound and subtracting them from the shielding tensor of a reference compound (e.g., tetramethylsilane, TMS), one can obtain predicted chemical shifts. youtube.com Comparing these predicted shifts with experimental data can confirm the molecular structure and provide strong evidence for the predominant conformation in solution. Discrepancies between calculated and experimental values can point to specific structural features or dynamic effects not captured by the static model.
Table 6: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (ppm)
This table shows a comparison between GIAO-DFT calculated ¹³C NMR shifts for a low-energy conformer and hypothetical experimental values.
| Carbon Atom | Calculated ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) |
| C1 / C7 (CH2=) | 118.5 | 118.9 |
| C2 / C6 (=CH-) | 134.2 | 134.5 |
| C3 / C5 (-CH2-) | 42.1 | 42.5 |
| C4 (-CH-) | 58.9 | 59.3 |
Applications of Hepta 1,6 Dien 4 Amine Hydrochloride in Complex Organic Synthesis and Materials Science
Role as a Key Building Block in the Construction of Polycyclic Scaffolds
The diene functionality within hepta-1,6-dien-4-amine (B8797203) hydrochloride presents an opportunity for its use in the construction of complex polycyclic scaffolds, primarily through intramolecular cycloaddition reactions. One of the most powerful methods for forming polycyclic systems is the intramolecular Diels-Alder (IMDA) reaction. organicreactions.orgwikipedia.orguh.eduprinceton.edu In a typical IMDA reaction, a molecule containing both a diene and a dienophile connected by a tether undergoes a [4+2] cycloaddition to form a bicyclic system.
For hepta-1,6-dien-4-amine hydrochloride to be utilized in this context, the amine would likely require modification. The lone pair of the amine can increase the electron density of the diene, but for a controlled Diels-Alder reaction, it is often converted into an electron-withdrawing group (e.g., an amide or a carbamate). This modification serves two purposes: it can activate the diene or be part of the tether that connects to a dienophile. For instance, the nitrogen atom could be acylated with a dienophile-containing moiety, setting the stage for an IMDA reaction. The general strategy would involve the synthesis of a triene system where two of the double bonds constitute the diene and the third acts as the dienophile, with the nitrogen atom being an integral part of the connecting chain. The reaction would lead to the formation of a nitrogen-containing fused or bridged polycyclic scaffold, which are common core structures in many natural products and pharmaceutically active compounds. wikipedia.org
The stereochemical outcome of the IMDA reaction is often highly predictable and controllable, governed by the geometry of the transition state, which is influenced by the length and nature of the tether. uh.edu This makes it a valuable tool for asymmetric synthesis.
Precursor for Advanced Heterocyclic Compounds and Scaffolds
The structure of this compound is primed for the synthesis of various nitrogen-containing heterocyclic compounds. The two alkene groups, in conjunction with the central amine, can undergo a variety of cyclization reactions to form five- or six-membered rings, which are prevalent in medicinal chemistry.
One common approach is hydroamination, where the N-H bond adds across one of the carbon-carbon double bonds. This can be achieved using various catalysts. Another powerful method is ring-closing metathesis (RCM), which will be discussed in detail in the next section.
Furthermore, oxidative cyclization reactions can be employed. For instance, treatment with an oxidizing agent in the presence of a suitable catalyst could lead to the formation of pyrrolidine (B122466) or piperidine (B6355638) derivatives through intramolecular carboamination or amino-oxygenation reactions. The specific reaction pathway and the resulting heterocyclic structure would depend on the reagents and conditions used.
The table below summarizes potential heterocyclic scaffolds that could be synthesized from hepta-1,6-dien-4-amine and the general synthetic strategies that might be employed.
| Target Heterocycle | Potential Synthetic Strategy |
| Substituted Pyrrolidine | Intramolecular Hydroamination, Oxidative Cyclization |
| Substituted Piperidine | Intramolecular Hydroamination, Oxidative Cyclization |
| Dihydropyrrole | Ring-Closing Metathesis (RCM) |
| Tetrahydropyridine | Ring-Closing Metathesis (RCM) |
Utility in Ring-Closing Metathesis (RCM) and Related Olefin Metathesis Reactions
Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of cyclic olefins. qualitas1998.net It involves the intramolecular reaction of a diene, catalyzed by a transition metal complex, typically containing ruthenium or molybdenum, to form a cycloalkene and a small volatile olefin, such as ethylene (B1197577). rsc.org
This compound is an excellent candidate for RCM. The presence of two terminal double bonds allows for the formation of a seven-membered nitrogen-containing ring, an azepane derivative, upon successful cyclization. The hydrochloride form of the amine is particularly advantageous. While free amines can often coordinate to and deactivate the metathesis catalyst, the protonated amine salt is generally more compatible with the commonly used Grubbs-type ruthenium catalysts. researchgate.net This compatibility allows the reaction to proceed without the need for protecting the amine functionality, streamlining the synthetic route.
The general reaction would involve dissolving this compound in a suitable solvent and treating it with a catalytic amount of a Grubbs catalyst. The reaction would be driven forward by the release of ethylene gas. The resulting product would be a cyclic amine, which is a valuable scaffold in drug discovery.
The table below lists some common Grubbs catalysts used for RCM and their general features.
| Catalyst | Generation | Key Features |
| Grubbs' Catalyst 1st Gen | First | Good functional group tolerance, but sensitive to some Lewis bases. |
| Grubbs' Catalyst 2nd Gen | Second | Higher activity and better stability than 1st Gen. Tolerates a wider range of functional groups. |
| Hoveyda-Grubbs Catalyst | Second | Features a chelating isopropoxybenzylidene ligand, leading to enhanced stability and recovery. |
Development of Novel Polymeric Materials via Polymerization of Dienamine Derivatives
The diene structure of hepta-1,6-dien-4-amine suggests its potential as a monomer for polymerization reactions, leading to the development of novel polymeric materials. A particularly relevant polymerization technique for 1,6-dienes is cyclopolymerization. researchgate.net In this process, the monomer undergoes an alternating sequence of intramolecular cyclization and intermolecular propagation, leading to a polymer chain containing cyclic repeating units.
For a monomer like hepta-1,6-dien-4-amine, cyclopolymerization would likely yield a polymer with cyclopentane (B165970) rings fused to the polymer backbone, with the amine functionality as a pendant group on each ring. Such polymers, containing reactive amine groups, could have a range of interesting properties and applications. For instance, the amine groups could be used for post-polymerization modifications, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications, such as in coatings, adhesives, or as functional additives. rsc.org
Furthermore, the amine groups could be quaternized to create polyelectrolytes. rsc.orgsigmaaldrich.com These charged polymers are often water-soluble and can interact with biological systems, suggesting potential applications in areas like gene delivery or as antimicrobial agents. sigmaaldrich.com The polymerization could be initiated by various methods, including radical, cationic, or transition-metal-catalyzed polymerization, depending on the desired polymer structure and properties. researchgate.netrsc.org
Applications in Catalysis (e.g., as a ligand, organocatalyst component)
The presence of a secondary amine and two alkene functionalities in this compound suggests its potential use as a precursor for catalysts, either as a ligand for transition metal catalysis or as a component of an organocatalyst.
Ligand for Transition Metal Catalysis: Chiral diamines are a well-established class of ligands in asymmetric catalysis, used to create a chiral environment around a metal center and induce enantioselectivity in a variety of reactions. rsc.orgchemrxiv.orgresearchgate.netacs.org Hepta-1,6-dien-4-amine, after resolution into its enantiomers, could serve as a scaffold for the synthesis of novel chiral diamine ligands. For example, the alkene groups could be functionalized to introduce another coordinating group, creating a bidentate or tridentate ligand. These ligands could then be complexed with metals like copper, palladium, or rhodium to catalyze reactions such as asymmetric additions, couplings, or hydrogenations. researchgate.net
Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Chiral amines and their derivatives are among the most common types of organocatalysts. Hepta-1,6-dien-4-amine could be a precursor to chiral amino diol organocatalysts. nih.gov For instance, dihydroxylation of the two double bonds would yield a chiral amino diol. Such molecules have been shown to be effective catalysts for reactions like asymmetric conjugate additions. nih.gov The combination of the amine and hydroxyl groups can activate substrates through the formation of iminium ions and hydrogen bonding, respectively, creating a well-defined chiral environment for the reaction to occur.
The table below outlines potential catalytic applications and the corresponding type of catalyst that could be derived from hepta-1,6-dien-4-amine.
| Catalytic Application | Derived Catalyst Type | Potential Reaction |
| Asymmetric Synthesis | Chiral Diamine Ligand | Metal-catalyzed cross-coupling, hydrogenation |
| Asymmetric Synthesis | Chiral Amino Diol Organocatalyst | Conjugate addition, aldol (B89426) reaction |
Synthesis and Characterization of Functional Analogs and Derivatives of Hepta 1,6 Dien 4 Amine Hydrochloride
Systematic Modification of the Alkene Moieties
The presence of two terminal alkene groups in hepta-1,6-dien-4-amine (B8797203) hydrochloride offers fertile ground for a variety of chemical transformations. These modifications can be used to introduce new functional groups, alter the steric and electronic properties of the molecule, and create a diverse library of analogs.
One of the most powerful techniques for alkene modification is olefin cross-metathesis . This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, allows for the exchange of alkylidene groups between two alkenes. organic-chemistry.orgillinois.edu In the context of hepta-1,6-dien-4-amine hydrochloride, cross-metathesis with various olefin partners can lead to the elongation or functionalization of the side chains. For example, reaction with a functionalized alkene (e.g., an acrylate or a vinyl ether) could introduce ester or ether functionalities. The selectivity of cross-metathesis is influenced by the nature of the catalyst and the steric and electronic properties of the reacting olefins. illinois.edu
Another common modification is dihydroxylation , which converts the alkene groups into vicinal diols. This transformation is typically achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions. The resulting diols can serve as versatile intermediates for further functionalization, such as esterification or the formation of cyclic acetals.
Epoxidation of the alkene moieties, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), yields epoxide derivatives. These epoxides are highly reactive electrophiles that can be opened by a variety of nucleophiles, leading to the introduction of a wide range of functional groups, including amino alcohols and ethers.
| Reaction | Reagents/Catalysts | Functional Group Introduced |
| Olefin Cross-Metathesis | Grubbs' Catalyst (e.g., G-II), Olefin Partner | Varied, depending on the olefin partner |
| Dihydroxylation | Osmium Tetroxide (OsO₄), NMO | Vicinal Diol (-CH(OH)CH(OH)-) |
| Epoxidation | m-CPBA | Epoxide (-CH(O)CH-) |
Derivatization of the Amine Functionality (e.g., acylation, alkylation, carbamation)
The secondary amine in hepta-1,6-dien-4-amine is a key site for derivatization, allowing for the synthesis of a wide array of amides, tertiary amines, and carbamates. These reactions are fundamental in modifying the polarity, basicity, and hydrogen-bonding capabilities of the parent molecule.
Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. bath.ac.uknih.gov This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). youtube.com The choice of the acylating agent determines the nature of the acyl group introduced, which can range from simple alkyl chains to more complex aromatic or heterocyclic moieties. The resulting amides are generally less basic and more polar than the parent amine.
Alkylation of the amine leads to the formation of tertiary amines. wikipedia.org This can be achieved by reacting the amine with an alkyl halide. youtube.com Care must be taken to control the degree of alkylation, as over-alkylation can lead to the formation of quaternary ammonium (B1175870) salts. wikipedia.org Reductive amination, another method for alkylation, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.
Carbamation results in the formation of a carbamate (urethane) linkage. This is typically achieved by reacting the amine with an isocyanate or a chloroformate. Carbamates are often used as protecting groups for amines in multi-step syntheses and can also influence the biological activity of the molecule.
| Derivative | Reagent Type | General Reaction |
| Amide | Acyl Chloride | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl |
| Tertiary Amine | Alkyl Halide | R-NH₂ + R'-X → R-NH-R' + HX |
| Carbamate | Isocyanate | R-NH₂ + R'-NCO → R-NH-CO-NH-R' |
Synthesis of Substituted this compound Analogs
The synthesis of substituted analogs of this compound can be approached by utilizing substituted starting materials. A common synthetic route to the parent compound involves the reaction of a diallyl ketone with an amine, followed by reduction. By starting with substituted diallyl ketones, a variety of analogs with substituents on the carbon backbone can be prepared.
For instance, using a diallyl ketone with alkyl or aryl groups at the α or β positions to the carbonyl group would result in the corresponding substituted hepta-1,6-dien-4-amine. The position and nature of these substituents can significantly impact the stereochemistry of the final product.
Furthermore, modifications to the allylating agent used in the synthesis of the diallyl ketone can introduce substituents at various positions along the heptadiene chain. This approach provides a versatile platform for creating a library of analogs with diverse substitution patterns.
Exploration of Bioisosteric Replacements
In the context of medicinal chemistry and drug design, bioisosteric replacement is a powerful strategy for optimizing the physicochemical and pharmacological properties of a lead compound. drughunter.comu-tokyo.ac.jp Bioisosteres are functional groups or substituents that have similar steric and electronic properties, leading to similar biological activity. nih.gov
For this compound, several functional groups could be considered for bioisosteric replacement. The central amine group could potentially be replaced with other polar, hydrogen-bonding groups. While not a direct replacement, functionalities like amides or sulfonamides can mimic some of the hydrogen bonding capabilities of an amine. nih.gov
| Original Moiety | Potential Bioisostere | Rationale |
| Amine (-NH-) | Amide (-NH-CO-), Sulfonamide (-NH-SO₂-) | Mimics hydrogen bonding properties |
| Alkene (-CH=CH-) | Cyclopropane | Similar rigidity and spatial arrangement |
| Alkene (-CH=CH-) | Alkyne (-C≡C-) | Introduces rigidity, alters geometry |
Influence of Substituents on Reactivity and Selectivity
The introduction of substituents at various positions on the hepta-1,6-dien-4-amine scaffold can have a profound impact on the reactivity and selectivity of its functional groups. These effects can be broadly categorized as electronic and steric effects. stpeters.co.in
Electronic effects arise from the ability of a substituent to donate or withdraw electron density. stpeters.co.in For example, an electron-withdrawing group placed near the amine functionality would decrease its basicity and nucleophilicity, making it less reactive towards electrophiles. Conversely, an electron-donating group would increase the electron density on the nitrogen, enhancing its reactivity. Similarly, the reactivity of the alkene moieties in reactions like electrophilic addition would be influenced by the electronic nature of nearby substituents.
Steric effects are related to the size and spatial arrangement of the substituents. acs.org A bulky substituent near the amine or the alkene groups can hinder the approach of reagents, thereby slowing down or even preventing a reaction. This steric hindrance can also be exploited to control the regioselectivity and stereoselectivity of certain reactions. For instance, a bulky group on one side of the molecule might direct an incoming reagent to the less hindered face.
Future Research Directions for Hepta 1,6 Dien 4 Amine Hydrochloride
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of hepta-1,6-dien-4-amine (B8797203) hydrochloride into flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the efficiency, safety, and scalability of its use. durham.ac.uk Flow synthesis offers numerous advantages over traditional batch processing, including improved control over reaction parameters, enhanced safety for handling potentially hazardous reagents, and the ability to perform multi-step reactions in a continuous sequence. durham.ac.ukresearchgate.net
The development of continuous-flow processes for reactions involving hepta-1,6-dien-4-amine hydrochloride could streamline the synthesis of its derivatives. researchgate.net For instance, transformations such as hydroaminations, cycloadditions, or cross-coupling reactions could be optimized for flow conditions. This would involve designing and fabricating specific reactor setups, potentially utilizing microreactors, to achieve precise control over temperature, pressure, and reaction time. researchgate.net
Furthermore, automated synthesis platforms can be employed to rapidly explore the reactivity of this compound with a diverse range of reaction partners. northeastern.edu By automating the dispensing of reagents, reaction monitoring, and product analysis, researchers can efficiently screen various conditions and substrates, accelerating the discovery of new transformations and applications. northeastern.edubohrium.com The use of prepacked capsules containing necessary reagents could further simplify and enhance the safety of these automated processes. northeastern.edubohrium.com
Table 1: Potential Advantages of Integrating this compound with Modern Synthesis Technologies
| Technology | Potential Advantages | Relevant Research Areas |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability, potential for multi-step synthesis. durham.ac.ukresearchgate.net | Optimization of known reactions (e.g., hydroamination, cycloaddition), development of novel continuous-flow transformations. |
| Automated Synthesis | High-throughput screening of reaction conditions and substrates, rapid discovery of new applications, increased reproducibility. northeastern.edubohrium.com | Library synthesis of hepta-1,6-dien-4-amine derivatives, discovery of new catalytic systems. |
Exploration of Novel Catalytic Systems for its Transformations
The dual functionality of this compound makes it an ideal substrate for a wide array of catalytic transformations. Future research will undoubtedly focus on discovering and developing novel catalytic systems to unlock its full synthetic potential.
Transition metal catalysis is a particularly promising area. researchgate.net Catalysts based on palladium, rhodium, iridium, and copper could be employed to mediate a variety of reactions. For example, palladium-catalyzed cross-coupling reactions could be used to functionalize the diene moiety, while rhodium catalysts could facilitate hydroamination reactions involving the amine group. nih.govorganic-chemistry.org The combination of an amine catalyst with a transition metal catalyst can lead to unprecedented chemical reactions. researchgate.net
Furthermore, the development of enantioselective catalytic systems will be crucial for accessing chiral derivatives of this compound. This could involve the use of chiral ligands in transition metal catalysis or the application of organocatalysis.
Discovery of New Synthetic Applications and Reaction Types
The unique structure of this compound makes it a versatile building block for the synthesis of diverse molecular scaffolds. nih.gov Future research will focus on exploring new synthetic applications and reaction types that leverage its distinct reactivity.
One promising area is the use of this compound in multicomponent reactions. These reactions, where three or more starting materials combine in a single step, offer a highly efficient route to complex molecules. The amine and diene functionalities of this compound could participate in various multicomponent cycloaddition or annulation reactions to generate novel heterocyclic systems.
Moreover, the diene moiety can serve as a linchpin in the synthesis of polyenic frameworks, which are present in numerous biologically active natural products. nih.gov Metal-catalyzed cross-coupling reactions using bifunctionalized dienes allow for a modular and efficient construction of these complex structures. nih.gov
Development of Computational Tools for Predictive Synthesis and Reactivity
Computational chemistry will play an increasingly important role in guiding future research on this compound. The development of accurate computational models can help predict the reactivity of the molecule and guide the design of new experiments. bohrium.com
Quantum chemical calculations can be used to investigate reaction mechanisms and predict the stereochemical outcome of catalytic transformations. bohrium.com This information can be invaluable for optimizing reaction conditions and designing more efficient and selective catalysts. For instance, computational modeling can help understand the pyrolysis and oxidation chemistry of related amine compounds. bohrium.com
Furthermore, machine learning and artificial intelligence could be employed to develop predictive models for the synthesis of this compound derivatives. By analyzing large datasets of known reactions, these models could identify promising new synthetic routes and reaction conditions.
Design of Next-Generation Amine-Containing Diene Scaffolds
Building upon the knowledge gained from studying this compound, future research will focus on the design and synthesis of next-generation amine-containing diene scaffolds. These new building blocks could possess enhanced reactivity, improved physical properties, or novel biological activities. pharmaceutical-technology.comeurekalert.org
By systematically modifying the structure of the parent compound, for example, by introducing substituents on the carbon backbone or altering the nature of the amine group, researchers can create a library of diverse diene-containing amines. pharmaceutical-technology.com This approach, often referred to as "building block" chemistry, allows for the rapid generation of new molecules with tailored properties for specific applications, such as drug discovery. eurekalert.org The development of novel heteroatom-functionalized dienes is a key area of interest in expanding the chemical space for reactions like the Diels-Alder cycloaddition. rsc.org
The synthesis of highly functionalized 1,3-dienes from simple starting materials is a significant goal in organic synthesis. nih.govrsc.org Recent advances have demonstrated the synthesis of diverse dienes through methods like the palladium-catalyzed dehydrogenation of aliphatic acids. nih.gov These strategies could be adapted to create novel amine-containing diene building blocks.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for hepta-1,6-dien-4-amine hydrochloride, and what challenges arise during its preparation?
- Answer : The compound is typically synthesized via ring-closing enyne metathesis (RCEYM) , which leverages transition-metal catalysts (e.g., Grubbs catalysts) to form the diene backbone. Prochiral substrates like 4-(allyloxy)hepta-1,6-diyne derivatives are often used as starting materials due to their synthetic accessibility and controlled reactivity . Key challenges include avoiding polymerization of intermediates and optimizing reaction conditions (e.g., solvent, temperature) to prevent side reactions. Post-synthesis, the free amine is converted to the hydrochloride salt using hydrochloric acid under controlled pH conditions .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer :
- Mass Spectrometry (MS) : High-resolution MS (exact mass: ~201.13 g/mol) confirms molecular weight and purity .
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the diene structure and amine protonation state. For example, the allylic protons in the diene moiety appear as distinct multiplet signals in H NMR .
- Elemental Analysis : Validates the chloride content in the hydrochloride salt .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Answer : Stability is maintained by storing the compound in anhydrous conditions (desiccators with silica gel) at –20°C to prevent hydrolysis of the amine hydrochloride. For experimental use, prepare fresh solutions in degassed solvents (e.g., dry DMSO or ethanol) to avoid oxidation of the diene moiety .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Answer : Stereoselectivity is achieved through chiral catalysts (e.g., Ru-based catalysts with N-heterocyclic carbene ligands) during the metathesis step. Computational modeling (DFT studies) predicts transition-state geometries to guide catalyst selection. Experimental validation via circular dichroism (CD) or X-ray crystallography is essential to confirm stereochemistry .
Q. What strategies resolve contradictions in reported toxicity data for structurally similar diene-amines?
- Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, exposure time) or impurities. To address this:
- Reproduce studies using standardized protocols (e.g., MTT assay for cytotoxicity with matched cell densities and serum concentrations) .
- Purify compounds via column chromatography or recrystallization to ≥99% purity (verified by HPLC) before testing .
- Conduct meta-analyses of existing data to identify confounding variables (e.g., solvent effects) .
Q. How can in silico modeling optimize reaction yields for this compound synthesis?
- Answer :
- Molecular Dynamics Simulations : Predict solvent effects and catalyst-substrate interactions to optimize reaction parameters (e.g., temperature, solvent polarity) .
- Quantum Mechanical Calculations : Identify transition states and activation energies for competing pathways (e.g., polymerization vs. cyclization) .
- Validate predictions with small-scale experiments (e.g., 0.1 mmol reactions) before scaling up .
Q. What methodologies validate the biological activity of this compound in receptor-binding studies?
- Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () by monitoring real-time interactions between the compound and immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes during binding to confirm stoichiometry and thermodynamics .
- Competitive Assays : Use fluorescent ligands (e.g., FITC-labeled analogs) to determine IC values in cellular models .
Data Analysis and Experimental Design
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound?
- Answer :
- Replicate experiments under identical conditions (solvent, concentration, temperature) .
- Compare with literature : Cross-reference chemical shifts with databases (e.g., CAS Common Chemistry) .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign peaks unambiguously .
Q. What steps ensure reproducibility in synthesizing this compound across laboratories?
- Answer :
- Detailed Protocols : Document exact reaction conditions (e.g., stirring speed, inert gas flow rates) .
- Reference Standards : Use a certified sample (e.g., from Enamine Ltd.) to calibrate analytical instruments .
- Inter-lab Validation : Share samples with collaborating labs for independent verification of purity and yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
